2-(cyclopropylamino)-2-oxoethyl N'-cyano-N-(4-ethoxyphenyl)imidothiocarbamate
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Overview
Description
[2-(cyclopropylamino)-2-oxoethyl] N-cyano-N’-(4-ethoxyphenyl)carbamimidothioate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclopropylamino group, an oxoethyl group, a cyano group, and an ethoxyphenyl group. The combination of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(cyclopropylamino)-2-oxoethyl] N-cyano-N’-(4-ethoxyphenyl)carbamimidothioate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the cyclopropylamino group: This can be achieved by reacting cyclopropylamine with an appropriate electrophile under controlled conditions.
Introduction of the oxoethyl group: This step involves the reaction of the intermediate with an oxoethylating agent, such as ethyl oxalyl chloride, in the presence of a base.
Addition of the cyano group: The cyano group can be introduced through a nucleophilic substitution reaction using a suitable cyanating reagent, such as sodium cyanide.
Incorporation of the ethoxyphenyl group: This final step involves the reaction of the intermediate with 4-ethoxyphenyl isocyanate under mild conditions to form the desired compound.
Industrial Production Methods
Industrial production of [2-(cyclopropylamino)-2-oxoethyl] N-cyano-N’-(4-ethoxyphenyl)carbamimidothioate may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropylamino group, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ethoxyphenyl group, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amines or other reduced forms.
Substitution: Formation of substituted derivatives with different nucleophiles.
Scientific Research Applications
Chemistry
In chemistry, [2-(cyclopropylamino)-2-oxoethyl] N-cyano-N’-(4-ethoxyphenyl)carbamimidothioate can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for investigating the mechanisms of enzyme catalysis and inhibition.
Medicine
In medicine, [2-(cyclopropylamino)-2-oxoethyl] N-cyano-N’-(4-ethoxyphenyl)carbamimidothioate has potential applications as a pharmaceutical intermediate. Its ability to interact with biological targets can be harnessed for the development of new drugs with therapeutic benefits.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it suitable for various industrial processes, including the synthesis of polymers and coatings.
Mechanism of Action
The mechanism of action of [2-(cyclopropylamino)-2-oxoethyl] N-cyano-N’-(4-ethoxyphenyl)carbamimidothioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form covalent or non-covalent bonds with these targets, modulating their activity and leading to the desired biological or chemical effects. The pathways involved may include inhibition of enzyme activity, activation of signaling cascades, or alteration of metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- [2-(cyclopropylamino)-2-oxoethyl] N-cyano-N’-(4-methoxyphenyl)carbamimidothioate
- [2-(cyclopropylamino)-2-oxoethyl] N-cyano-N’-(4-ethoxyphenyl)carbamimidothioate
Uniqueness
Compared to similar compounds, [2-(cyclopropylamino)-2-oxoethyl] N-cyano-N’-(4-ethoxyphenyl)carbamimidothioate stands out due to its specific combination of functional groups, which confer unique reactivity and biological activity. The presence of the ethoxyphenyl group, in particular, may enhance its solubility and interaction with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
445385-68-2 |
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Molecular Formula |
C15H18N4O2S |
Molecular Weight |
318.4g/mol |
IUPAC Name |
[2-(cyclopropylamino)-2-oxoethyl] N-cyano-N'-(4-ethoxyphenyl)carbamimidothioate |
InChI |
InChI=1S/C15H18N4O2S/c1-2-21-13-7-5-12(6-8-13)19-15(17-10-16)22-9-14(20)18-11-3-4-11/h5-8,11H,2-4,9H2,1H3,(H,17,19)(H,18,20) |
InChI Key |
KERZAKNCUIVVGF-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N=C(NC#N)SCC(=O)NC2CC2 |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N=C(NC#N)SCC(=O)NC2CC2 |
Canonical SMILES |
CCOC1=CC=C(C=C1)N=C(NC#N)SCC(=O)NC2CC2 |
Origin of Product |
United States |
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